(S)-3-Boc-aminopiperidine
Overview
Description
(S)-3-Boc-aminopiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing nitrogen, which are important in pharmaceutical chemistry due to their presence in various bioactive molecules. The "Boc" in the name refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines.
Synthesis Analysis
The synthesis of 3-aminopiperidines, which are closely related to (S)-3-Boc-aminopiperidine, can be achieved through an efficient one-pot synthesis method. This method involves the intramolecular cyclization of unsaturated amines, allowing for the nucleophilic installation of various nitrogen nucleophiles, including azides and amines . The regioselectivity of this transformation is particularly noteworthy as it enables the formation of anti-Markovnikov-type adducts, which complements existing Markovnikov-based olefin amino functionalization methods .
Molecular Structure Analysis
The molecular structure of triazolyl-substituted 3-aminopiperidines, which are structurally similar to (S)-3-Boc-aminopiperidine, has been established through single-crystal X-ray structure analysis . This analysis confirms the constitution and relative configuration of the synthesized compounds, which are crucial for understanding their chemical behavior and potential interactions in biological systems .
Chemical Reactions Analysis
Triazolyl-substituted 3-aminopiperidines can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction, which is a widely used method for creating 1,2,3-triazoles . This reaction involves the copper-catalyzed cycloaddition of azides and alkynes, which can be derived from the nucleophilic ring opening of aziridines . The resulting triazolyl-substituted 3-aminopiperidines serve as new scaffolds for combinatorial chemistry, indicating their potential for creating diverse chemical libraries for drug discovery .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-3-Boc-aminopiperidine are not detailed in the provided papers, the properties of piperidine derivatives generally include moderate polarity, the ability to participate in hydrogen bonding due to the presence of the amine group, and a tendency to exist as solids at room temperature. The Boc group is known to increase the steric bulk and protect the amine from unwanted reactions during synthetic procedures. The physical and chemical properties of these compounds are essential for their solubility, stability, and reactivity in various chemical and biological contexts.
Scientific Research Applications
Synthesis of Orthogonally Protected Diazabicyclo Compounds
- Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, closely related to (S)-3-Boc-aminopiperidine, serves as a building block for synthesizing 4-substituted 3-aminopiperidines, which are potential candidates for biological activity (Schramm et al., 2009).
Combinatorial Chemistry Applications
- Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derivatives of (S)-3-Boc-aminopiperidine, have been developed as new scaffolds for combinatorial chemistry (Schramm et al., 2010).
Biocatalysis in Pharmaceutical Intermediates
- Chiral N-heterocyclic molecules, like 3-aminopiperidine derivatives, are valuable intermediates in producing bioactive compounds with pharmacological properties. The synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination using immobilized ω-transaminases is a notable application (Petri et al., 2019).
Synthesis of Pharmaceutical Intermediates
- (S)-N-Boc-3-hydroxypiperidine, a derivative of (S)-3-Boc-aminopiperidine, is used in synthesizing pharmaceutical intermediates like ibrutinib, an active pharmaceutical ingredient for lymphoma treatment. A biocatalytic process using recombinant ketoreductase has been developed for this purpose (Ju et al., 2014).
Palladium-Catalyzed Synthesis in Drug Research
- The palladium-catalyzed migrative Negishi coupling method enables direct access to 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Synthesis of HIV-1 Entry Inhibitors
- Efficient synthesis of 4-substituted-4-aminopiperidine derivatives, starting with isonipecotate and employing Curtius rearrangement, is crucial for producing piperazino-piperidine based CCR5 antagonists, key in developing HIV-1 entry inhibitors (Jiang et al., 2004).
properties
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363795 | |
Record name | (S)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Boc-aminopiperidine | |
CAS RN |
216854-23-8 | |
Record name | (S)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-Aminopiperidine, 3-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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